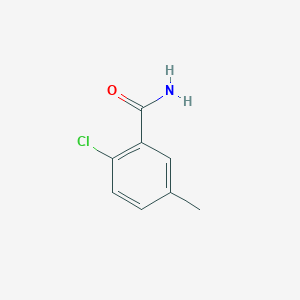

2-Chloro-5-methylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry and Derivatives Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This core structure serves as a versatile scaffold in medicinal chemistry and materials science, allowing for a wide array of derivatives with diverse properties. ontosight.ai Researchers have extensively synthesized and studied benzamide derivatives for various potential applications, including their use as antitumor agents, cholinesterase inhibitors, and analgesics. nih.govresearchgate.netdovepress.com The development of novel benzamide derivatives often involves modifying the substituents on the benzene ring and the amide nitrogen to optimize biological activity and pharmacokinetic properties. ontosight.ai

2-Chloro-5-methylbenzamide fits within this broad area of research as a substituted benzamide. Its structure, featuring a chloro group at the second position and a methyl group at the fifth position of the benzene ring, makes it a valuable intermediate in organic synthesis. bldpharm.com The specific placement of these functional groups can influence the compound's reactivity and its interactions with biological targets if it were to be developed as a bioactive molecule. ontosight.ai The synthesis of more complex molecules often relies on the predictable reactivity of such intermediates.

Significance of Halogenated Benzamides in Academic Inquiry

The presence of a halogen atom, such as the chlorine in this compound, is of particular interest in chemical and pharmaceutical research. Halogenated organic molecules have garnered considerable attention in both biology and chemistry. iucr.org The incorporation of halogens into a benzamide structure can significantly affect the compound's physical, chemical, and biological properties. ontosight.ai

Halogen bonds, a type of noncovalent interaction, play a crucial role in crystal engineering, materials science, and medicinal chemistry. jst.go.jp These interactions can influence the way molecules arrange themselves in a solid state and can be critical for the binding of a ligand to a protein. jst.go.jp In medicinal chemistry, the addition of a halogen can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors. For example, various halogenated benzamide derivatives have been synthesized and evaluated as potential radioligands for medical imaging. nih.govuni-mainz.de The specific nature and position of the halogen atom can lead to significant differences in biological activity, even between closely related isomers. jst.go.jp

Overview of Current Research Landscape

The current research landscape for this compound itself is primarily centered on its role as a chemical intermediate and a building block in organic synthesis. bldpharm.compharmaffiliates.com While extensive research exists for the broader class of benzamide derivatives and their applications in areas like cancer therapy and neurodegenerative diseases, specific published studies focusing on the biological activity of this compound are limited. researchgate.netnih.gov

Its value is currently realized in its utility for constructing more complex molecules. For instance, related chlorinated benzamide structures are used as intermediates in the synthesis of agrochemicals, such as insecticides. google.com The chemical properties endowed by the chloro and methyl groups make it a useful starting material for creating a variety of other compounds. Chemical suppliers list it for research and development purposes, underscoring its role in the exploratory phases of chemical synthesis. bldpharm.comfluorochem.co.uk Future research may explore the potential biological activities of this compound itself or continue to utilize it as a key component in the synthesis of novel compounds with desired functions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLCDIKYQVYXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methylbenzamide and Its Analogues

Established Synthetic Routes to the 2-Chloro-5-methylbenzamide Scaffold

Traditional synthetic strategies for producing this compound typically rely on a sequential introduction of the required functional groups onto a benzene (B151609) ring. These multi-step processes, while well-established, often involve the use of classical reagents and stoichiometric transformations.

Chlorination is a fundamental transformation in the synthesis of the this compound core. The position of the chloro substituent is critical and is typically directed by the existing groups on the aromatic ring. A common strategy involves the electrophilic chlorination of a suitable precursor, such as 5-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. In the case of 5-methylbenzoic acid (m-toluic acid), the incoming electrophile is directed to the position ortho to the carboxylic acid and ortho to the methyl group, which is the desired C2 position.

This transformation is commonly achieved using chlorinating agents like chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), or by using sulfuryl chloride (SO₂Cl₂). The reaction kinetics and selectivity can be influenced by factors such as the solvent, temperature, and catalyst loading. The kinetics of reactions between chlorine and various amides have been studied, showing that second-order rate constants are influenced by the electronic properties of substituents on the amide structure. researchgate.net

Alternatively, if starting from a precursor like 5-methylbenzamide, direct chlorination can be challenging due to the activating nature of the amide group, potentially leading to multiple chlorinated products. Therefore, chlorination of the corresponding benzoic acid is often the preferred route before the amidation step.

The final step in many classical syntheses of this compound is the formation of the amide bond. This is most frequently accomplished by converting the precursor, 2-chloro-5-methylbenzoic acid, into a more reactive acylating agent, followed by reaction with an amine source.

The standard procedure involves two main steps:

Activation of the Carboxylic Acid: 2-chloro-5-methylbenzoic acid nih.gov is typically converted to its corresponding acid chloride, 2-chloro-5-methylbenzoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation: The resulting acid chloride is then reacted with ammonia (B1221849) (usually as aqueous or gaseous ammonia) to form the primary amide, this compound. For the synthesis of N-substituted analogues, a primary or secondary amine is used instead of ammonia.

This two-step amidation process is a robust and widely used method for preparing benzamides.

Novel Synthetic Strategies and Method Development

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing benzamide (B126) scaffolds. These include transition-metal-catalyzed reactions, green chemistry initiatives, and multi-component strategies.

Palladium catalysis has revolutionized the synthesis of amides by enabling direct C-H activation and cross-coupling reactions, often bypassing the need for pre-functionalized starting materials. dntb.gov.ua One-pot procedures have been developed for synthesizing primary benzamides from aryl bromides via a palladium-catalyzed cyanation and hydration sequence, offering good to excellent yields. rsc.org

Another innovative approach involves the palladium-catalyzed denitrogenative cross-coupling of acs.orgorganic-chemistry.orgnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents to produce ortho-alkylated benzamides. acs.orgnih.gov This method demonstrates high functional group tolerance. Furthermore, palladium-catalyzed double C-H bond activation of simple benzamides can lead to the synthesis of more complex heterocyclic structures like 5H-dibenzo[c,e]azepine-5,7(6H)-diones. figshare.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Cyanation/Hydration | Pd(OAc)₂ / Ligand | Aryl Bromides | One-pot synthesis of primary benzamides. | rsc.org |

| Denitrogenative Coupling | Pd(OAc)₂ / XantPhos | acs.orgorganic-chemistry.orgnih.gov-Benzotriazin-4(3H)-ones, DABAL-Me₃ | Synthesis of ortho-methylated benzamides. | acs.orgnih.gov |

| Tandem N-H/C-H Arylation | Palladium Catalyst | Benzamides, Aryl Halides | Direct synthesis of phenanthridones without directing groups. | dntb.gov.ua |

| Double C-H Activation | Palladium Catalyst | Simple Benzamides | Homocoupling to form 5H-dibenzo[c,e]azepine-5,7(6H)-diones. | figshare.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In benzamide synthesis, this translates to using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

Significant progress has been made in developing solvent-free and activation-free conditions for N-benzoylation reactions. researchgate.nettandfonline.com For instance, the use of vinyl benzoate (B1203000) for the direct benzoylation of amines at room temperature without a catalyst provides a clean and eco-compatible pathway. tandfonline.com Another metal-free domino protocol utilizes iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant to synthesize benzamides from ethylarenes in water. organic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups.

Furthermore, rhodium-catalyzed C-H activation of benzamides with alkynes has been achieved in water, using air as the sole oxidant, to produce isoquinolones. rsc.org This approach is notable for its high regioselectivity and the precipitation of the product from the aqueous solution, simplifying purification.

| Method | Reagents/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Direct N-benzoylation | Vinyl benzoate (reagent) | Solvent-free | No catalyst, room temperature, easy product isolation. | tandfonline.comtandfonline.com |

| Iodine-mediated domino reaction | I₂, TBHP | Water | Metal-free, broad functional-group tolerance. | organic-chemistry.org |

| Rh-catalyzed C-H activation | Rh(III) catalyst | Water | Uses air as the oxidant, product precipitates. | rsc.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.

Transition-metal-free MCRs involving arynes, isocyanides, and water have been developed to furnish benzamide derivatives in moderate to good yields under mild conditions. organic-chemistry.orgacs.orgnih.gov This approach demonstrates broad substrate scope. Another powerful strategy combines the concepts of MCRs and C-H activation, where the in-situ installation of a directing group is followed by a C-H activation-based arylation in a one-step process to yield complex biarylated benzamides. rsc.org These methods represent a significant advancement in creating diverse benzamide libraries with improved sustainability. researchgate.net

Stereoselective and Regioselective Synthesis of this compound Derivatives

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecular architectures from simpler precursors. For derivatives of this compound, achieving such control is essential for modulating their biological activity and material properties. Research into the synthesis of substituted benzamides has yielded a variety of powerful, catalyst-driven methods for selective C-H bond functionalization.

Regioselective Synthesis:

The functionalization of specific C-H bonds in an aromatic ring without altering other positions is a significant challenge. Directing-group strategies have emerged as a powerful solution. In this approach, a functional group on the benzamide substrate coordinates to a transition metal catalyst, directing the catalytic activity to a specific, often ortho, position. nih.gov

Ruthenium-catalyzed reactions, for example, have been shown to be highly effective for the ortho-arylation of N-alkyl benzamides with boronic acids. acs.org Similarly, palladium catalysis can achieve regioselective C-H functionalization and annulation of N-sulfonyl amides with allylbenzenes to construct complex heterocyclic systems like isoquinolinones and pyridinones. organic-chemistry.org The N-sulfonyl group in these reactions is crucial for achieving high regioselectivity. organic-chemistry.org The development of methods for para-C–H functionalization, which is more challenging due to the distance from typical directing groups, has also been reported, offering new avenues for creating diverse substitution patterns on benzamide rings. pku.edu.cn

Recent studies have demonstrated the utility of various transition metals in achieving regioselective transformations on benzamide scaffolds. These methods often employ a directing group, such as an 8-aminoquinoline (B160924) auxiliary, to guide the catalyst to a specific C-H bond. nih.gov This allows for the introduction of a wide range of functional groups. For instance, cobalt-catalyzed coupling of benzamides with alkynes can proceed with high regioselectivity. nih.gov Furthermore, sequential transformations using palladium-catalyzed cross-coupling and lithium-halogen exchange have been used to create libraries of highly functionalized, regioisomerically pure atropisomeric benzamides from tribrominated precursors. nih.gov

| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| [{RuCl2(p-cymene)}2], AgSbF6, Ag2O | Ortho-Arylation | N-Alkyl benzamides, Aromatic boronic acids | Highly regioselective ortho-arylation, enabling further conversion to fluorenones. | acs.org |

| Pd(TFA)2, Cu(OAc)2 | C-H Functionalization/Annulation | N-Sulfonyl amides, Allylbenzenes | Regioselective synthesis of isoquinolinones and pyridinones; air as terminal oxidant enhances sustainability. | organic-chemistry.org |

| Co(OAc)2, Mn(OAc)2 | C-H Alkenylation | Aminoquinoline benzamides, Alkynes | Utilizes an 8-aminoquinoline directing group for regioselective coupling. | nih.gov |

| Palladium Catalysis | Cross-Coupling / Lithium-Halogen Exchange | Tribrominated atropisomeric benzamides | Sequential, regioselective functionalization to create a library of homochiral benzamides. | nih.gov |

Stereoselective Synthesis:

Beyond regioselectivity, controlling the three-dimensional arrangement of atoms is critical. Stereoselective synthesis of benzamide derivatives can be achieved through various strategies, including catalyst-controlled cyclization and annulation reactions. A notable example is the enantioselective oxidative cyclization of N-allyl benzamides, which utilizes a chiral iodoarene catalyst to produce highly enantioenriched oxazolines. chemrxiv.org This method is effective for constructing quaternary stereocenters and is tolerant of various related substrates, such as thioamides. chemrxiv.org

Transition-metal catalysis has also been instrumental in developing stereoselective annulation reactions. For instance, Cp*Rh(III)-catalyzed C–H/N–H annulation of benzamides with cyclic alkenes provides a redox-neutral pathway to the core structure of certain alkaloids with high regio- and stereoselectivity. nih.gov The development of novel catalytic systems, sometimes involving dual catalysis, allows for complex multicomponent reactions. A three-component reaction using rhodium and an organocatalyst has been developed to synthesize highly functionalized β-lactams with excellent diastereoselectivity from N-hydroxyanilines, enynones, and diazo compounds. researchgate.net These advanced methods provide powerful tools for creating chiral, non-racemic derivatives related to this compound.

| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| Chiral triazole-substituted iodoarene | Enantioselective Oxidative Cyclization | N-Allyl carboxamides | Yields highly enantioenriched oxazolines (up to 98% ee) and allows for the construction of quaternary stereocenters. | chemrxiv.org |

| Cp*Rh(III) | C–H/N–H Annulation | Benzamides, Cyclic alkenes | Redox-neutral, regio- and stereoselective synthesis of complex heterocyclic scaffolds. | nih.gov |

| Rh2(OAc)4 / Organocatalyst | Multicomponent Reaction | Enynones, N-hydroxyanilines, Diazo compounds | Diastereoselective synthesis of fully substituted β-lactams bearing two quaternary carbons. | researchgate.net |

| Palladium Catalysis | Stereoselective Cross-Coupling | Vinylbenziodoxolone (VBX) reagents | Provides stereoselective access to Z-enamides at room temperature. | rsc.org |

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. mdpi.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. azolifesciences.com

The synthesis of benzamides and related structures has benefited significantly from the application of flow chemistry. Automated flow systems have been developed to synthesize series of benzamides, integrating steps like in-line liquid-liquid extraction and automated product collection, which streamlines the entire process from reaction to purification. worktribe.com Such systems can be controlled by open-source hardware and software, making the technology more accessible. worktribe.com

Flow chemistry is particularly advantageous for reactions that are hazardous or difficult to control in batch mode. The small reactor volumes and excellent heat transfer in microreactors allow for the safe use of highly reactive reagents and the exploration of reaction conditions, such as high temperatures and pressures, that would be risky on a larger batch scale. azolifesciences.com This technology also enables the seamless integration of multiple synthetic steps without the need for isolating intermediates. mdpi.com For example, the synthesis of the drug Imatinib, which contains a benzamide moiety, has been achieved in a one-flow, three-step sequence, demonstrating the power of this approach for producing active pharmaceutical ingredients (APIs). mdpi.com

| Compound/Class Synthesized | Flow System Features | Key Advantages | Reference |

|---|---|---|---|

| Series of Benzamides | Automated system with inline liquid-liquid extraction and 3-axis autosampling. | Automation of synthesis and workup; controlled by open-source hardware/software. | worktribe.com |

| Imatinib (API with benzamide moiety) | One-flow, three-step synthetic sequence without solvent switching. | Improved efficiency and productivity for API manufacturing. | mdpi.com |

| δ-Opioid Receptor Agonist (Benzamide derivative) | Sequence of microreactors with integrated purification and in-line IR analysis. | Precise process control, real-time monitoring, and integrated purification. | nih.gov |

| Benzotriazin-4(3H)-ones (from Benzamides) | Photochemical flow reactor using visible light (420 nm). | High scalability and safety; avoids catalysts/additives; simple product isolation. | acs.org |

| Trifluoromethylated N-fused Heterocycles | Automated, scalable continuous-flow route involving amide formation. | Rapid reaction at mild conditions with high yield; more sustainable and cost-effective than batch methods. | acs.org |

Chemical Reactivity, Transformation Mechanisms, and Catalysis

Nucleophilic Substitution Reactions of Halogenated Benzamidesresearchgate.net

The chlorine atom attached to the benzamide (B126) ring is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces a leaving group. gauthmath.com In the context of 2-Chloro-5-methylbenzamide, the chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate reaction conditions. The electron-withdrawing nature of the chlorine atom and the amide group can influence the reactivity of the aryl halide towards nucleophilic attack.

The displacement of the chlorine atom in this compound by a nucleophile typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This process is generally a two-step mechanism. Initially, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the concentration of both the benzamide and the nucleophile. libretexts.org

The kinetics of nucleophilic substitution reactions involving halogenated aromatic compounds are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. science.gov For instance, the reaction of carbanions with chloromethanes has been shown to involve nucleophilic attack at the chlorine atom. science.gov

Reactions Involving the Amide Functionality

The amide group of this compound is a key functional handle for various chemical transformations, including hydrolysis, acylation, and alkylation.

The hydrolysis of benzamides can proceed through different mechanisms depending on the acidity of the environment. researchgate.net In weakly acidic solutions, the reaction typically involves a pre-equilibrium protonation of the amide, followed by the addition of water. researchgate.net In more strongly acidic media, the mechanism can change to involve a concerted proton transfer, leading to the formation of an acylium ion. researchgate.net The hydrolysis of substituted benzamides can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. researchgate.net Generally, electron-withdrawing groups can accelerate the rate of hydrolysis in acidic conditions. researchgate.net

Alkaline hydrolysis of N-substituted benzamides has also been studied. For N-chloro-N-methylbenzamides, the hydrolysis in aqueous alkaline solution is believed to occur through a base-catalyzed formation of an imino-hypochlorite intermediate. rsc.org

The nitrogen atom of the amide group in this compound can undergo acylation and alkylation reactions. These reactions provide a means to introduce a variety of substituents at the amide nitrogen, further diversifying the molecular structure. While specific studies on the acylation and alkylation of this compound are not detailed in the provided results, the general principles of amide chemistry apply.

Coupling Reactions for Structural Diversification (e.g., Suzuki, Sonogashira)researchgate.net

Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to modifying halogenated compounds like this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. snnu.edu.cnharvard.edu This reaction is widely used to form biaryl structures. snnu.edu.cn this compound, containing an aryl chloride, can potentially undergo Suzuki coupling with various aryl or vinyl boronic acids to generate a diverse range of substituted benzamides. researchgate.net The success of the Suzuki coupling of aryl chlorides can be dependent on the choice of palladium catalyst, ligand, and reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. nrochemistry.comwikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. organic-chemistry.org this compound can be a substrate for Sonogashira coupling, reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 2-alkynyl-5-methylbenzamides. nrochemistry.comrsc.org Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. wikipedia.orgrsc.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.com

Table 1: Overview of Key Reactions for this compound

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Substituted benzamides |

| Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acyl halide, AlCl₃ | Acylated benzamide derivatives byjus.commasterorganicchemistry.com |

| Amide Hydrolysis (Acidic) | H₃O⁺ | 2-Chloro-5-methylbenzoic acid and ammonia (B1221849)/amine researchgate.net |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst | Biaryl or vinyl-substituted benzamides snnu.edu.cnharvard.edu |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted benzamides nrochemistry.comwikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| 2-Chloro-5-methylbenzoic acid |

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the chloro substituent, the methyl group, and the benzamide moiety. These sites offer various pathways for oxidation and reduction, leading to a range of potential transformation products.

Oxidation Pathways:

The primary site for oxidation in this compound is the methyl group attached to the benzene ring. Analogous to the oxidation of xylene derivatives, this methyl group can be oxidized to a carboxylic acid. google.com This transformation typically employs strong oxidizing agents. For instance, the oxidation of chloro-ortho-xylene derivatives has been successfully achieved using a mixture of cobalt (II) bromide and manganese (III) acetate (B1210297) as catalysts in the presence of an oxygen-enriched air supply at elevated temperatures and pressures. google.com A similar approach could be applied to this compound, which would yield 2-chloro-5-carboxybenzamide.

Another potential, though less common, oxidation pathway could involve the aromatic ring itself, particularly with powerful oxidizing systems or enzymatic catalysis. For example, engineered monooxygenases have been shown to hydroxylate chlorobenzene (B131634) to produce various chlorophenols. asm.org While specific studies on this compound are not prevalent, it is conceivable that under specific biocatalytic conditions, hydroxylation of the aromatic ring could occur.

The acetyl group in related structures like N-(3-acetylphenyl)-2-chlorobenzamide can be oxidized to a carboxylic acid derivative, highlighting the potential for side-chain oxidation in benzamide compounds.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent/Catalyst | Product | Reaction Type |

| This compound | O₂, Co(II)/Mn(III) catalysts | 2-Chloro-5-carboxybenzamide | Side-chain oxidation |

| This compound | Engineered Monooxygenase | Hydroxylated this compound | Aromatic hydroxylation |

Reduction Pathways:

This compound offers multiple sites for reduction. The amide functional group can be reduced to an amine, a reaction commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would convert the benzamide to the corresponding benzylamine, specifically (2-chloro-5-methylphenyl)methanamine. The mechanism of this reduction involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of the carbonyl oxygen, and a subsequent second hydride addition to the resulting iminium ion. libretexts.org

Alternatively, under different conditions, amides can be reduced to alcohols. For example, samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to be highly effective for the chemoselective reduction of primary, secondary, and tertiary amides to their corresponding alcohols. acs.org This method proceeds via C-N bond cleavage in the carbinolamine intermediate. acs.org

The chloro group on the aromatic ring can also be a target for reduction. Palladium-mediated hydrodehalogenation is a common method for the removal of aryl halides. For instance, 2-chlorobenzamide (B146235) can be reduced to benzamide using a palladium catalyst with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). sigmaaldrich.com This suggests that this compound could be selectively dehalogenated to 5-methylbenzamide under similar conditions.

Furthermore, it has been noted that 2-chlorobenzamide can be reduced to 2-chlorobenzonitrile (B47944) using sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at high temperatures. sigmaaldrich.com This indicates that under specific conditions, the amide can be converted to a nitrile.

Table 2: Plausible Reduction Reactions of this compound

| Starting Material | Reducing Agent/Catalyst | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-Chloro-5-methylphenyl)methanamine | Amide to Amine Reduction |

| This compound | Samarium(II) Iodide (SmI₂)/Amine/H₂O | (2-Chloro-5-methylphenyl)methanol | Amide to Alcohol Reduction |

| This compound | Pd catalyst / PMHS | 5-Methylbenzamide | Hydrodehalogenation |

| This compound | Sodium Borohydride (NaBH₄) | 2-Chloro-5-methylbenzonitrile | Amide to Nitrile Reduction |

Catalytic Applications in Benzamide-Related Reactions

While this compound itself is not typically employed as a catalyst, the benzamide functional group is a key structural motif in a variety of ligands and organocatalysts that facilitate a wide range of chemical transformations. These catalytic systems leverage the coordination properties and hydrogen-bonding capabilities of the benzamide moiety.

Benzamide Derivatives as Ligands in Transition Metal Catalysis:

Benzamide derivatives have been successfully utilized as ligands in transition metal-catalyzed reactions. For instance, cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides has been developed to synthesize isoindolone spirosuccinimides. nih.gov In these reactions, the benzamide is a substrate that is activated via C-H bond functionalization, a process often directed by a coordinating group.

Organocatalysis Involving Benzamides:

In the realm of organocatalysis, bifunctional catalysts bearing a benzamide or a related (thio)urea functional group have shown significant utility. These catalysts can activate both a nucleophile and an electrophile simultaneously through hydrogen bonding and other non-covalent interactions. beilstein-journals.orgnih.gov This has been applied to the enantioselective synthesis of axially chiral benzamides through aromatic bromination, demonstrating the ability of the catalyst to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.govd-nb.info

Furthermore, the annulation of benzamide derivatives with alkynes can be achieved through organocatalytic oxidative processes. nih.gov Using catalysts like iodobenzene (B50100) in the presence of an oxidant, isoquinolones can be synthesized under mild conditions. nih.gov The proposed mechanisms for some of these transformations involve the benzamide participating in a dual catalytic cycle, for instance, in conjunction with a photocatalyst for C-H functionalization. researchgate.net

The amide bond itself can be involved in catalytic mechanisms. For example, the enzyme amidase, which hydrolyzes amides, has been found to also catalyze the hydrolysis of nitriles, suggesting a shared catalytic mechanism for the cleavage of both functional groups. nih.gov

Table 3: Catalytic Applications Involving Benzamide Scaffolds

| Catalytic System | Reaction Type | Role of Benzamide Moiety | Example Transformation |

| Cobalt(II) acetate / 8-aminoquinoline (B160924) | Oxidative Cyclization | Substrate with directing group | Synthesis of isoindolone spirosuccinimides from benzamides and maleimides. nih.gov |

| Bifunctional Organocatalyst (e.g., with urea (B33335) group) | Asymmetric Bromination | Part of the chiral catalyst scaffold | Enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgnih.govd-nb.info |

| Iodobenzene / Peracetic Acid | Oxidative Annulation | Substrate in an organocatalytic cycle | Synthesis of isoquinolones from benzamides and alkynes. nih.gov |

| Rhodium(III) Catalyst | C-H Activation / Annulation | Substrate in a catalytic cycle | Synthesis of cyclopentene (B43876) spiroindolinones from benzamides and cyclopropenones. acs.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Chloro-5-methylbenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton ortho to the chlorine atom would appear as a doublet, while the proton between the chlorine and methyl groups would be a doublet of doublets, and the proton ortho to the amide group would also be a doublet. The methyl group protons would yield a sharp singlet, and the amide (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms in the molecule (six aromatic carbons, one methyl carbon, and one carbonyl carbon). The chemical shifts of the aromatic carbons are influenced by the attached chloro, methyl, and benzamide (B126) substituents. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to -CONH₂) | 7.6-7.8 | d |

| Aromatic H (ortho to -Cl) | 7.3-7.5 | d | |

| Aromatic H (meta to -Cl & -CONH₂) | 7.1-7.3 | dd | |

| -CH₃ | 2.3-2.5 | s | |

| -CONH₂ | 5.5-7.5 | br s | |

| ¹³C NMR | C=O (Amide) | 165-170 | - |

| Aromatic C-Cl | 130-135 | - | |

| Aromatic C-CH₃ | 135-140 | - | |

| Quaternary Aromatic C | 130-140 | - | |

| Aromatic C-H | 125-135 | - | |

| -CH₃ | 20-25 | - |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Predicted values are based on standard substituent effects and data from analogous compounds.

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between the methyl group and its aromatic carbon, as well as linking the aromatic protons to the carbonyl carbon of the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₈ClNO), HRMS would be used to confirm its exact mass, providing unequivocal evidence of its chemical formula.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways would include the loss of the amide group (•NH₂), the neutral loss of ammonia (B1221849) (NH₃), or cleavage of the bond between the carbonyl group and the aromatic ring, yielding a 2-chloro-5-methylbenzoyl cation. Analysis of these fragmentation patterns helps to confirm the arrangement of the substituents on the benzene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, and C-Cl stretching. Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing the vibrations of the aromatic ring and other non-polar bonds.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amide N-H | Symmetric & Asymmetric Stretch | 3100-3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Methyl C-H | Stretch | 2850-3000 | Medium-Weak |

| Amide C=O | Stretch (Amide I band) | 1650-1690 | Strong |

| Amide N-H | Bend (Amide II band) | 1590-1650 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-Cl | Stretch | 600-800 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), extensive crystallographic studies on closely related substituted benzamides allow for a predictive understanding of its solid-state characteristics acs.orggoogle.com. The analysis of analogous compounds provides a strong basis for inferring the likely crystal packing, intermolecular interactions, and conformational properties of this compound.

In many substituted benzanilides, which are structurally related to this compound, molecules are packed into chains through N-H⋯O hydrogen bonds. iucr.org For instance, in the crystal structure of N-(2-Chlorophenyl)-2-methylbenzamide, the molecules are organized into chains via these N-H⋯O interactions. iucr.org Similarly, studies on 5-chlorosalicylamides reveal the formation of infinite linear chains stabilized by intermolecular hydrogen bonds. mdpi.com In addition to the principal N-H···O hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions are also expected to contribute to the stability of the crystal lattice. The presence and geometry of the chloro and methyl substituents on the phenyl ring will further influence the specifics of the crystal packing by introducing steric constraints and modulating the electronic environment for these weaker interactions.

The table below summarizes the typical intermolecular interactions observed in the crystal structures of related benzamide derivatives, which are expected to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

| Hydrogen Bond | N-H (amide) | C=O (amide) | Chains, Dimers | iucr.orgresearchgate.net |

| Weak H-Bond | C-H (aromatic) | O (carbonyl) | Dimer, Chain stabilization | nih.gov |

| Weak H-Bond | C-H (aromatic) | Cl | - | mdpi.com |

| π-π Stacking | Phenyl ring | Phenyl ring | - | nih.gov |

This table is generated based on data from analogous compounds.

The conformation of the this compound molecule in the solid state is largely determined by the torsional angles between the phenyl ring and the amide group. In related structures, such as N-(2-Chlorophenyl)-2-methylbenzamide, the N-H and C=O bonds of the amide group are typically found in a trans conformation to each other. iucr.org Furthermore, the orientation of the substituents on the phenyl ring relative to the amide group is a key conformational feature. For example, the C=O bond is often found to be syn to an ortho-substituent on the benzoyl ring. iucr.orgresearchgate.net

Theoretical and experimental studies on substituted benzamides have shown that the amide group is often twisted out of the plane of the phenyl ring. nih.gov The dihedral angle between the amide group and the phenyl ring in N-(2-Chlorophenyl)-2-methylbenzamide is approximately 42.2°. iucr.org For this compound, a similar non-planar conformation is expected, influenced by the electronic and steric effects of the chloro and methyl groups. The planarity of the molecule is a balance between the delocalization of π-electrons, which favors planarity, and the steric hindrance from the substituents, which can force a twisted conformation.

The table below presents selected conformational parameters from a related compound to illustrate the likely solid-state conformation of this compound.

| Compound | Dihedral Angle (Amide plane - Phenyl ring) | Conformation of N-H and C=O | Reference |

| N-(2-Chlorophenyl)-2-methylbenzamide | 42.2 (13)° | trans | iucr.org |

This table is generated based on data from an analogous compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformation of enantiomers. acs.org

While this compound itself is an achiral molecule, its derivatives can be made chiral through appropriate substitution, for example, by introducing a chiral center in a substituent attached to the amide nitrogen. The benzamide chromophore is well-suited for CD studies due to its strong π-π* electronic transition at around 225 nm. tandfonline.com When two or more benzamide groups are present in a chiral molecule, they can interact through space, leading to characteristic CD exciton (B1674681) couplets, from which the absolute configuration of the molecule can often be determined. nih.gov

The application of the exciton chirality method to benzamides derived from primary amines is a reliable approach for assigning absolute configurations. nih.gov For benzamides derived from secondary amines, the conformational equilibrium of the amide C-N bond can influence the sign of the exciton Cotton effects, a factor that must be considered in the analysis. tandfonline.comnih.gov

Currently, there is a lack of published research on the synthesis and chiroptical analysis of chiral derivatives of this compound. However, the principles established for other chiral benzamides would be directly applicable to such derivatives. The introduction of a chiral moiety would allow for the investigation of their enantiomeric purity and the determination of their absolute stereochemistry using CD and ORD spectroscopy. Such studies would be valuable in fields where stereoisomerism is critical, such as in the development of new chiral materials or pharmacologically active compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 2-chloro-5-methylbenzamide. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its electronic landscape.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of substituted benzamides due to its balance of computational cost and accuracy. For this compound, DFT calculations can elucidate key structural and electronic parameters. By using functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to confirm the structural assignments.

These studies can also determine various electronic properties, including Mulliken atomic charges, which reveal the distribution of electron density across the molecule. For instance, the electronegative chlorine and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon atoms and the amide protons would exhibit partial positive charges. This charge distribution is crucial for understanding the molecule's intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is distributed over the entire molecule, including the electron-withdrawing chloro group. This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a single, optimized geometry, this compound is a flexible molecule that can adopt various conformations due to the rotation around the C-C and C-N single bonds. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time.

By simulating the molecule's movement in a solvent (like water or DMSO) at a given temperature, MD can reveal the most stable and frequently occurring conformations. These simulations provide insights into the molecule's flexibility and how its shape might change in different environments, which is crucial for understanding its potential biological activity and interactions with target proteins. The results can be analyzed to identify key dihedral angles that define the major conformational states.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is invaluable for elucidating the mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations. For example, the amidation of 2-chloro-5-methylbenzoyl chloride with ammonia (B1221849) is a key synthetic step. Computational methods can model the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis, a core component of this modeling, involves locating the highest energy point along the reaction coordinate. The energy barrier (activation energy) calculated from the transition state structure determines the reaction rate. This analysis can help optimize reaction conditions by providing a molecular-level understanding of the mechanistic steps, such as the nucleophilic attack of ammonia on the carbonyl carbon and the subsequent elimination of the chloride ion.

In Silico Screening and Virtual Ligand Design for Benzamide (B126) Derivatives

This compound can serve as a scaffold or starting point for designing new molecules with specific biological activities. In silico screening and virtual ligand design are computational techniques used to identify promising derivatives.

Virtual screening involves docking a library of benzamide derivatives, computationally generated by modifying the core structure of this compound, into the active site of a target protein. Docking algorithms predict the binding mode and affinity of each compound, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted potential for biological activity. For instance, modifications to the amide group or the aromatic ring could be explored to enhance binding to a specific enzyme or receptor.

Biological Activity and Molecular Pharmacology

Exploration of Biological Activities of 2-Chloro-5-methylbenzamide Analogues

The core structure of this compound has served as a scaffold for the development of numerous derivatives with varied biological activities. Benzamide (B126) derivatives, in general, are recognized for their versatile medicinal properties, including antibacterial, antipsychotic, and antihypertensive effects ctppc.orgresearchgate.net. Research has extended to analogues of this compound to explore their potential in several therapeutic areas.

Analogues of this compound have demonstrated notable activity against a range of microbial pathogens. Studies have synthesized and evaluated various derivatives for their efficacy against both bacteria and fungi.

For instance, a series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and tested. Among these, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L researchgate.netnih.gov. Another study on 2-aminobenzamide (B116534) derivatives found that one compound, in particular, exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also showed good activity against various bacterial strains mdpi.com. The general findings indicate that modifications to the benzamide structure can lead to potent antimicrobial agents nanobioletters.com.

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | researchgate.netnih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | researchgate.netnih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | More potent than Clotrimazole | mdpi.com |

The development of novel anticancer agents has been a significant focus in the study of this compound analogues. Various derivatives have shown promising activity against several human cancer cell lines.

One study synthesized a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. Among these, compounds 20 and 24 displayed the best cytotoxic properties, with mean IC50 values of 12.8 and 12.7 μM, respectively, against three tested cell lines (MCF-7, HeLa, HCT-116) mdpi.com. These compounds were found to induce apoptosis in cancer cells mdpi.com. Another research effort focused on N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues, which were found to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cells in a dose-dependent manner nih.gov. Furthermore, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been investigated as potential protein kinase inhibitors. Compounds 7 and 10 from this series, which feature two chlorine atoms on the purine (B94841) ring, demonstrated high activity against all tested cancer cell lines, with IC50 values as low as 1.42 µM for the HL-60 leukemic cell line nih.gov.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 20 (Guanidine Derivative) | MCF-7, HeLa, HCT-116 (Mean) | 12.8 µM | mdpi.com |

| Compound 24 (Guanidine Derivative) | MCF-7, HeLa, HCT-116 (Mean) | 12.7 µM | mdpi.com |

| Compound 7 (Purine Derivative) | HL-60 (Leukemia) | 1.42 µM | nih.gov |

| Compound 10 (Purine Derivative) | HL-60 (Leukemia) | 1.52 µM | nih.gov |

| Compound 7 (Purine Derivative) | K562 (Leukemia) | 2.27 µM | nih.gov |

Benzamide derivatives have been investigated for their anti-inflammatory properties. Research suggests that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB nih.gov. The inhibition of NF-kappaB can, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), which plays a key role in inflammatory processes nih.gov. Studies have shown that certain N-substituted benzamides can produce a dose-dependent inhibition of lipopolysaccharide-induced TNFα nih.gov. This line of research supports the potential for developing this compound analogues as potent anti-inflammatory agents by targeting key signaling pathways in the inflammatory response.

Analogues of this compound have been identified as inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. Compound 5o from this series, which has a 2-methyl-5-nitrophenyl group, was found to be a highly active inhibitor of both α-glucosidase and α-amylase, showing fourfold and sixfold greater inhibitory potential, respectively, than the standard drug acarbose (B1664774) nih.gov. In another study, a compound named SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) was shown to inhibit biotin (B1667282) carboxylase (BC), an essential enzyme in fatty acid synthesis in bacteria semanticscholar.org. Additionally, halo-substituted ester/amide-based analogues have been prepared as inhibitors of jack bean urease. One derivative, 4b , which contains a 2-chloro-substituted phenyl ring, demonstrated remarkable activity with an IC50 of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) semanticscholar.org.

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5o | α-Glucosidase, α-Amylase | 4x and 6x more potent than acarbose | nih.gov |

| SABA1 | Biotin Carboxylase (BC) | Inhibitor | semanticscholar.org |

| Compound 4b | Jack Bean Urease | 1.6 ± 0.2 nM | semanticscholar.org |

Derivatives of this compound have been designed and evaluated for their ability to interact with various receptors, acting as either antagonists or agonists. These interactions are crucial for modulating physiological responses in the central nervous system and other parts of the body.

Novel benzamide derivatives have been developed as high-affinity Sigma-1 Receptor (S1R) agonists nih.gov. The Sigma-1 receptor is a target for central nervous system disorders nih.gov. In one study, a derivative with a chloro substituent at the meta position of the benzamide ring (compound 2 ) showed the highest S1R affinity (Ki = 0.6 nM) and excellent selectivity over the S2R subtype nih.gov. Other research has identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily semanticscholar.org. Furthermore, various benzamide analogues have been developed as potent and selective 5-HT3 receptor antagonists, which are useful in managing chemotherapy-induced emesis nih.govnih.gov. For example, compound 10 in one study was found to be a highly selective 5-HT3 receptor antagonist with a Ki of 0.17 nM nih.gov.

| Compound | Target Receptor | Activity | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Compound 2 (meta-chloro) | Sigma-1 (S1R) | Agonist | 0.6 nM | nih.gov |

| Compound 3 (para-chloro) | Sigma-1 (S1R) | Agonist | 1.7 nM | nih.gov |

| N-(thiazol-2-yl)-benzamide analogues | Zinc-Activated Channel (ZAC) | Antagonist | IC50 values: 1–3 μM | semanticscholar.org |

| Compound 10 | 5-HT3 | Antagonist | 0.17 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these analogues influences their biological activity, guiding the optimization of lead compounds.

In the development of Sigma-1 Receptor agonists, a clear SAR was established. A chloro substituent at the meta position of the benzamide ring resulted in the highest affinity, while moving it to the para position slightly reduced affinity. In contrast, introducing a bulkier bromo atom at the meta position led to a drastic reduction in affinity, highlighting the sensitivity of the receptor's binding pocket to the size and position of the halogen substituent nih.gov. For α-glucosidase and α-amylase inhibitors, it was found that having both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the N-phenyl ring was highly favorable for inhibitory activity nih.gov. In the case of guanidine (B92328) derivatives with anticancer activity, the presence of a hydroxyl group as a substituent on the 3-arylpropylidene fragment was strongly related to their cytotoxic activity mdpi.com. These SAR insights are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Compound Names

| Compound Name |

|---|

| This compound |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide |

| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 20) |

| 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 24) |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Compound 5o) |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) |

| N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide (Compound 10) |

Rational Design of Derivatives Based on SAR Principles

There is no specific information available in the reviewed literature regarding the rational design of derivatives based on this compound and the corresponding Structure-Activity Relationship (SAR) principles. SAR studies focus on understanding how the chemical structure of a compound relates to its biological activity, and such studies for this specific compound have not been published.

Pharmacophore Modeling

No pharmacophore models have been developed or published that are specifically based on or inclusive of this compound. Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity, and this has not been applied to the title compound in the available literature.

Mechanism of Action Elucidation at the Molecular Level

Detailed studies to elucidate the mechanism of action of this compound at a molecular level are absent from the current body of scientific literature.

Protein Binding and Interaction Studies

There are no published studies detailing the protein binding profile or specific molecular interactions of this compound with any biological targets.

Cellular Pathway Modulation

Research on the effects of this compound on cellular pathways is not available. It is unknown if this compound modulates any specific signaling or metabolic pathways within a cell.

Investigation of Covalent and Non-Covalent Interactions

There is no available research that investigates the potential for this compound to form either covalent or non-covalent bonds with biological macromolecules.

Bioavailability and Pharmacokinetic Considerations

From a mechanistic research perspective, there is no data on the bioavailability, metabolism, distribution, or excretion of this compound. The pharmacokinetic profile of this compound remains uncharacterized in the public domain.

In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)

Detailed in vitro studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively documented in publicly available scientific literature. However, based on the general characteristics of related benzamide compounds, a speculative profile can be outlined.

The absorption of benzamide derivatives is often influenced by their lipophilicity and hydrogen bonding potential. The presence of a methyl group in this compound suggests moderate lipophilicity, which could facilitate passive diffusion across biological membranes.

Distribution characteristics would be governed by the compound's ability to bind to plasma proteins and its partitioning into various tissues. The specific distribution pattern of this compound has not been experimentally determined.

Metabolism is a critical determinant of the compound's pharmacokinetic profile. For benzamides, metabolism typically occurs in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include hydroxylation of the aromatic ring or the methyl group, as well as N-dealkylation if the amide nitrogen is substituted.

Excretion of the parent compound and its metabolites would likely occur through renal and/or biliary pathways. The exact routes and rates of excretion for this compound remain to be elucidated through formal investigation.

Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a key factor in determining its half-life and duration of action in vivo. For this compound, this would be assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

While specific data for this compound is unavailable, studies on structurally similar compounds can offer insights. For instance, the metabolic stability of other substituted benzamides can vary significantly depending on the nature and position of the substituents. The chloro and methyl groups on the benzene (B151609) ring of this compound would influence its interaction with metabolic enzymes.

Metabolite identification would involve the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and characterize the structures of metabolic products. Potential metabolites of this compound could include hydroxylated derivatives and their subsequent glucuronide or sulfate (B86663) conjugates. Without experimental data, the precise metabolic profile of this compound is unknown.

Applications in Medicinal Chemistry and Research Tools

2-Chloro-5-methylbenzamide as a Synthetic Intermediate for Drug Discovery

There is no specific, publicly available research detailing the use of this compound as a synthetic intermediate in drug discovery processes.

Use as a Chemical Probe for Biological Systems

No literature was found that describes the application or investigation of this compound as a chemical probe for studying biological systems.

Exploration in Materials Science and Organic Electronics

There is a lack of available research on the exploration and application of this compound within the fields of materials science and organic electronics.

Role in Polymer Chemistry Research

No documented research was identified that outlines a role for this compound in polymer chemistry.

Catalysis Research Applications

Information regarding the use of this compound in catalysis research is not present in the available scientific literature.

Environmental Fate and Degradation Mechanisms Academic Research Focus

Photolytic Degradation Pathways and Kinetics

No specific data on the photolytic degradation of 2-Chloro-5-methylbenzamide, including its degradation pathways and reaction kinetics under environmental light conditions, were found in the reviewed literature.

Microbial Metabolism and Biotransformation Mechanisms

There is no available research detailing the microbial metabolism or biotransformation of this compound. Studies identifying specific microbial species capable of degrading this compound or elucidating the enzymatic pathways involved are currently absent from the scientific record.

Hydrolytic Stability and Degradation in Aqueous Environments

Information regarding the hydrolytic stability of this compound under various pH and temperature conditions in aqueous environments is not available. The rate and products of its hydrolysis have not been documented.

Adsorption and Mobility Mechanisms in Environmental Matrices

There are no studies available that investigate the adsorption and mobility of this compound in soil and other environmental matrices. Data on its potential for leaching and transport in the environment are therefore unknown.

Advanced Analytical Techniques for Environmental Metabolite Identification

While a range of advanced analytical techniques are available for the identification of environmental metabolites of chemical compounds, no studies have been published that apply these techniques to identify the degradation products of this compound in environmental samples.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-methylbenzamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, substituting a halogen atom (e.g., chlorine) on the benzene ring with an amine group under controlled pH (e.g., using NH₃ in ethanol) is a standard approach . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitoring via TLC and HPLC is critical to confirm intermediate steps and final product purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve substituent positions on the benzene ring. For instance, the chloro group at position 2 and methyl at position 5 produce distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., m/z 169.6 for [M+H]⁺) and fragmentation patterns .

Q. How does the reactivity of this compound compare to related benzamide derivatives?

- Methodological Answer : The chloro group enhances electrophilic substitution at the para position, while the methyl group sterically hinders ortho substitution. Comparative studies with 2-Amino-5-chlorobenzamide (lacking the methyl group) show slower reaction kinetics in amidation due to steric effects . Reactivity can be quantified using Hammett parameters or DFT calculations to predict sites for functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing novel substituents to this compound?

- Methodological Answer :

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the chloro position. Use Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h) for optimal yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents favor regioselectivity in Friedel-Crafts alkylation .

- Kinetic Monitoring : In-situ IR or Raman spectroscopy tracks reaction progress and identifies intermediates .

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives, and how can potency be validated?

- Methodological Answer : The chloro and methyl groups disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). To validate:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Bocillin FL binding to PBPs) to quantify inhibition .

- SAR Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to correlate structure with activity .

Q. How should researchers address contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and compound purity. For example, discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

- Control Experiments : Replicate key studies with internal standards (e.g., doxorubicin for cytotoxicity assays) to normalize results .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and reconcile experimental vs. theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.